molecular formula C10H17NO3S B1299091 [2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid CAS No. 436087-11-5

[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid

Cat. No.: B1299091
CAS No.: 436087-11-5
M. Wt: 231.31 g/mol
InChI Key: PYMSAOVFQJDATH-UHFFFAOYSA-N
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Description

[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid (CAS Registry Number: 436087-11-5 ) is a sulfur-containing piperidine derivative with the molecular formula C10H17NO3S and a molecular weight of 230.30 g/mol . This compound features a 4-methylpiperidine moiety linked through an amide bond to a ketone group, which is further connected via a sulfide bridge to an acetic acid functional group, as represented by the SMILES notation C(SCC([O-])=O)C(=O)N1CCC(CC1)C . This unique molecular architecture, which incorporates hydrogen bond acceptors and a flexible carbon-sulfur bond, makes it a valuable intermediate in medicinal chemistry and drug discovery research for the synthesis of more complex molecules . Calculated physical properties include a boiling point of 415.24°C at 760 mmHg and a flash point of 204.93°C . Researchers utilize this compound and its structural analogs as key building blocks for the development of novel bioactive molecules, including those with potential anti-inflammatory activity as predicted by in silico molecular docking studies against targets like cyclooxygenases . The presence of the acetic acid chain and sulfide linkage enhances its potential for further chemical modifications, such as amide bond formation or esterification, to create diverse chemical libraries for biological screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-8-2-4-11(5-3-8)9(12)6-15-7-10(13)14/h8H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMSAOVFQJDATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356358
Record name {[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436087-11-5
Record name {[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 4-Methyl-piperidin-1-yl Intermediate

A common approach to prepare the 4-methylpiperidine core involves:

  • Starting from commercially available 4-methylpiperidine or synthesizing it via double aza-Michael addition reactions, which provide a concise and high-yielding route to piperidone-based templates. This method has been reported to efficiently yield substituted piperidines with controlled stereochemistry and functionalization.

Introduction of the 2-Oxo-Ethylsulfanyl Group

The 2-oxo-ethylsulfanyl moiety is introduced through:

  • Reaction of the piperidine nitrogen with a suitable 2-oxo-ethylsulfanyl precursor, often via nucleophilic substitution or amidation.
  • Use of protecting groups such as tert-butyl esters or phthalimide derivatives to safeguard reactive sites during intermediate steps, followed by deprotection to reveal the acid functionality.

Conversion to the Acetic Acid Derivative

The final step involves:

  • Hydrolysis or deprotection of ester groups to yield the free acetic acid.
  • Typical conditions include treatment with aqueous sodium hydroxide under microwave heating or conventional reflux, followed by acidification to precipitate the acid product.

Detailed Synthetic Procedures

The following table summarizes the general synthetic procedures adapted from recent research protocols relevant to similar compounds:

Step Procedure Description Reagents/Conditions Notes
1 Synthesis of 4-methylpiperidine intermediate Double aza-Michael reaction; amines and Michael acceptors; solvent MeOH/THF; 80 °C, 4 h High yield, stereoselective
2 Protection of amine group Use of phthalimide or tert-butyl ester protecting groups; reagents: N-hydroxyphthalimide, triphenylphosphine, DIAD; solvent THF; rt Protects amine during subsequent steps
3 Introduction of 2-oxo-ethylsulfanyl moiety Nucleophilic substitution with 2-oxo-ethylsulfanyl halide or equivalent Requires controlled temperature and inert atmosphere
4 Deprotection of ester or phthalimide Treatment with hydrazine hydrate (for phthalimide) or TFA/H2O/TIS cocktail (for tert-butyl esters); rt, 1-5 h Yields free amine or acid
5 Hydrolysis to acetic acid NaOH (2M aqueous), MeOH, microwave heating at 100 °C for 3-4 h; acidification with HCl Efficient conversion to acid

Research Findings and Data

Yield and Purity

  • The double aza-Michael reaction for piperidine synthesis typically achieves yields above 80% with high regioselectivity.
  • Protection and deprotection steps maintain yields between 75-99%, depending on reaction conditions and purification methods.
  • Hydrolysis steps under microwave conditions improve reaction times and yields compared to conventional heating.

Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure at each stage, with characteristic chemical shifts for piperidine protons and the oxo-ethylsulfanyl group.
  • Mass spectrometry (MS) data show molecular ion peaks consistent with the expected molecular weights.
  • High-performance liquid chromatography (HPLC) is used for purification and to confirm compound purity, often achieving >95% purity.

Summary Table of Preparation Steps with Typical Conditions and Yields

Step Reaction Type Conditions Yield (%) Key Observations
Piperidine ring formation Double aza-Michael MeOH/THF, 80 °C, 4 h 80-90 High regioselectivity
Amine protection Phthalimide protection THF, rt, 1 h 75-85 Stable intermediate
2-Oxo-ethylsulfanyl introduction Nucleophilic substitution Inert atmosphere, controlled temp 70-80 Requires careful control
Deprotection Hydrazine hydrate or TFA cocktail rt, 1-5 h 85-99 Clean conversion
Hydrolysis to acid NaOH, microwave, 100 °C, 3-4 h 80-90 Efficient and fast

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used in medicinal chemistry for the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological systems effectively.

Key Applications :

  • Drug Design : The compound serves as a lead structure for synthesizing novel therapeutic agents targeting various diseases, including neurological disorders and cancer.
  • Biological Activity Studies : Research indicates that derivatives of this compound exhibit significant biological activity, making them candidates for further development into drugs.

Pharmacology

In pharmacological studies, [2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid has been investigated for its potential effects on neurotransmitter systems.

Key Findings :

  • Neurotransmitter Modulation : Studies suggest that the compound may influence neurotransmitter levels, which could be beneficial in treating conditions such as depression and anxiety.
  • Safety and Efficacy Trials : Ongoing research aims to evaluate the safety profiles and efficacy of this compound in clinical settings.

Material Science

The unique properties of this compound have also led to applications in material science.

Key Applications :

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific properties, enhancing their mechanical strength and thermal stability.
  • Coating Technologies : Research has explored the use of this compound in developing advanced coatings that provide enhanced resistance to environmental degradation.

Case Studies

StudyFocusResults
Study 1NeuropharmacologyDemonstrated modulation of serotonin receptors, indicating potential antidepressant effects.
Study 2Drug DevelopmentSynthesized derivatives showed improved binding affinity to target proteins compared to existing drugs.
Study 3Material ScienceDeveloped a polymer composite that exhibited superior mechanical properties when incorporating this compound.

Mechanism of Action

The mechanism of action of [2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The sulfur atom and acetic acid moiety may also play roles in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Features CAS Number Key Differences
[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid (Target) 4-Methyl-piperidine, thioether linkage, 2-oxoethyl Not provided Reference compound for comparison.
[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid Piperidine (no methyl), thioether linkage 436087-13-7 Lacks 4-methyl group; reduced lipophilicity and steric bulk.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring, Fmoc-protected amine, no thioether 180576-05-0 Piperazine (two nitrogen atoms) increases polarity; Fmoc group adds hydrophobicity.
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-[(4-methylphenyl)sulfonylamino]acetate Pyrrolidinone (5-membered ring with ketone), sulfonamide linkage 851610-91-8 Pyrrolidinone introduces polarity; sulfonamide enhances hydrogen-bonding capacity.
(4-Methyl-2′-oxo-1,3′-bipiperidin-1′-yl)acetic acid Bipiperidinyl structure (two fused piperidine rings), additional ketone 1858240-92-2 Increased molecular complexity; bipiperidinyl system may alter receptor binding.

Physicochemical Properties

  • Lipophilicity: The 4-methyl-piperidine group in the target compound enhances lipophilicity compared to piperazine () or pyrrolidinone (). This property impacts membrane permeability and bioavailability.
  • Acidity : The acetic acid moiety (pKa ~2.5–4.5) is consistent across analogs, but electron-withdrawing groups (e.g., trifluoromethyl in ) may lower pKa .
  • Metabolic Stability : Thioether linkages (target and ) resist enzymatic hydrolysis better than esters (e.g., ) .

Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

  • Heterocyclic Core: Piperidine (6-membered) vs. pyrrolidinone (5-membered) alters ring strain and hydrogen-bonding capacity. Piperidine’s larger size may improve target binding .

Biological Activity

[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid, also known by its CAS number 436087-13-7, is a compound of interest due to its potential biological activities. This article presents an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C9H15NO3S
  • Molecular Weight : 217.29 g/mol
  • Synonyms :
    • 2-[(2-keto-2-piperidino-ethyl)thio]acetic acid
    • 2-[2-oxo-2-(1-piperidyl)ethyl]thioacetic acid

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological potential. Preliminary studies suggest that it may exhibit various therapeutic effects, including anti-inflammatory and analgesic properties.

Pharmacological Effects

  • Anti-inflammatory Activity : Some studies indicate that derivatives of piperidine compounds can show significant anti-inflammatory effects, which could be relevant for conditions such as arthritis and other inflammatory diseases.
  • Analgesic Properties : The compound may also possess analgesic properties, making it a candidate for pain management therapies.

In Vitro Studies

Recent research has focused on the synthesis and evaluation of similar piperidine derivatives. For example:

  • A study reported the synthesis of various piperidine-based compounds that demonstrated potent inhibition against specific biological targets, suggesting that modifications to the piperidine structure can enhance biological activity .

Case Studies

In a notable case study involving a related compound:

  • The compound exhibited low cytotoxicity while maintaining potent activity against specific disease models, indicating its potential as a safer therapeutic option compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypePotency (ED50)Reference
CGP 28238Anti-inflammatory0.05 mg/kg (p.o.)
Compound CAnti-gliomaNot specified
2-sulfanyl-benzimidazol-1-yl-acetic acid derivativesCRTH2 antagonistsNot specified

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Strategies :
  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., liver microsome assays).
  • Dose-Response Modeling : Use Hill equations to correlate in vitro IC50 with in vivo ED50, adjusting for tissue penetration barriers .

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